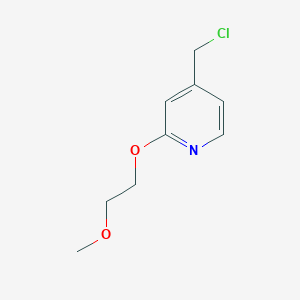

4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLIEBKBCCVWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine

Topic: Chemical structure of 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (CAS: 1251123-11-1) represents a specialized class of pyridine-based building blocks utilized in the synthesis of pharmaceutical agents and agrochemicals. Its structural utility lies in its bifunctionality: the 2-(2-methoxyethoxy) tail provides a solubility-enhancing glycol ether moiety, while the 4-(chloromethyl) group serves as a highly reactive electrophilic handle for coupling with nucleophiles (amines, thiols, or phenols).

This guide dissects the molecule’s chemical identity, provides a robust, self-validating synthesis protocol based on retrosynthetic logic, and outlines its reactivity profile for drug discovery applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule is characterized by a pyridine ring substituted at the 2-position with a methoxyethoxy ether and at the 4-position with a chloromethyl group. This specific substitution pattern (2,4-disubstituted) is critical for designing linear molecular architectures with reduced steric hindrance compared to 2,6-isomers.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine |

| CAS Number | 1251123-11-1 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| SMILES | COCCOC1=NC=CC(CCl)=C1 |

| InChI Key | Derived from structure (e.g., WZIYCIBURCPKAR-UHFFFAOYSA-N analog) |

| LogP (Predicted) | ~1.8 (Lipophilic but modulated by ether tail) |

| Physical State | Typically a viscous oil or low-melting solid (often stored as HCl salt) |

| Reactivity Class | Alkylating Agent / Electrophile |

Synthesis Strategy & Protocol (Expert Analysis)

Direct commercial availability of this specific isomer can be sporadic. Therefore, a robust synthetic route is essential for research continuity. The following protocol is designed based on Retrosynthetic Analysis , prioritizing the stability of the ether linkage and the efficiency of the chlorination step.

Retrosynthetic Logic

The most reliable pathway avoids the harsh oxidation of a 4-methyl group (which can lead to over-oxidation or N-oxide mixtures). Instead, we utilize Methyl 2-chloroisonicotinate as the starting material. This allows for a controlled sequence:

-

SNAr Displacement: Installing the ether tail.

-

Ester Reduction: Converting the ester to a primary alcohol.

-

Deoxychlorination: Converting the alcohol to the alkyl chloride.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (Ether Formation)

-

Reagents: Methyl 2-chloroisonicotinate, 2-Methoxyethanol, Sodium Hydride (NaH), THF (anhydrous).

-

Mechanism: The electron-deficient pyridine ring (activated by the ester and nitrogen) undergoes SNAr displacement of the 2-chloro group by the alkoxide.

-

Protocol:

-

Suspend NaH (1.2 eq) in anhydrous THF at 0°C under N₂.

-

Dropwise add 2-methoxyethanol (1.1 eq). Stir for 30 min to form the sodium alkoxide.

-

Add Methyl 2-chloroisonicotinate (1.0 eq) dissolved in THF.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of starting chloride).

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Product: Methyl 2-(2-methoxyethoxy)isonicotinate.

-

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (NaBH₄), CaCl₂ (or LiAlH₄), Methanol/THF.

-

Causality: NaBH₄ alone reduces esters slowly; adding CaCl₂ activates it (forming Ca(BH₄)₂ species) for efficient reduction to the alcohol without reducing the pyridine ring.

-

Protocol:

-

Dissolve the ester from Step 1 in MeOH/THF (1:1).

-

Add CaCl₂ (2.0 eq) and stir for 15 min.

-

Add NaBH₄ (4.0 eq) in portions at 0°C.

-

Stir at room temperature for 12 hours.

-

Workup: Quench with dilute HCl (carefully), neutralize with NaHCO₃, extract with DCM.

-

Product: [2-(2-Methoxyethoxy)pyridin-4-yl]methanol.

-

Step 3: Chlorination (The Critical Step)

-

Reagents: Thionyl Chloride (SOCl₂), DCM (Dichloromethane), catalytic DMF.

-

Safety Note: This step generates HCl and SO₂ gas. Use a scrubber.

-

Protocol:

-

Dissolve the alcohol from Step 2 in anhydrous DCM at 0°C.

-

Add SOCl₂ (1.5 eq) dropwise.

-

Add 1 drop of DMF (catalyst).

-

Reflux for 2 hours.

-

Workup: Evaporate volatiles in vacuo. The product is often isolated as the Hydrochloride Salt to prevent self-alkylation (polymerization).

-

Final Product: 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine HCl.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of functional groups.

Figure 1: Step-wise synthetic pathway from commercially available isonicotinate precursors to the target chloromethyl pyridine.

Reactivity & Applications in Drug Design[11]

The "Linker" Concept

This molecule is rarely the final drug; it is a linker . The chloromethyl group is a "soft" electrophile that reacts readily with nucleophiles.

-

Amine Coupling: Reacting with secondary amines (e.g., piperazine derivatives) creates a methylene bridge (-CH₂-N<), a common motif in antihistamines and kinase inhibitors.

-

Thiol Coupling: Reaction with cysteine residues or thiol-containing heterocycles forms thioether linkages.

Solubility Modulation

The 2-methoxyethoxy chain is a "mini-PEG" (polyethylene glycol) unit.

-

Effect: It disrupts the crystal lattice energy and increases interaction with aqueous solvent, significantly improving the LogD (distribution coefficient) of the final drug candidate compared to a simple methoxy or ethyl group.

-

Metabolic Stability: The ether linkage is generally robust against hydrolysis but may be a site for O-dealkylation by CYP450 enzymes (specifically CYP2D6 or CYP3A4).

Safety & Handling (E-E-A-T Compliance)

Warning: This compound is an Alkylating Agent .

-

Genotoxicity: Chloromethyl pyridines are structural alerts for genotoxicity (potential to alkylate DNA). All handling must occur in a fume hood.

-

Skin Corrosion: The free base and hydrochloride salt are corrosive.

-

Decomposition: The free base is unstable and can self-polymerize (intermolecular N-alkylation). Always store as the Hydrochloride (HCl) salt at -20°C to ensure stability.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for SNAr and reduction mechanisms).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for pyridine reactivity and nucleophilic substitution).[1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved from [Link] (Analogous reactivity data).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for ester reduction protocols).

Sources

Navigating the Solubility Labyrinth: A Technical Guide to 2-(2-methoxyethoxy)pyridine Derivatives for Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical parameter of aqueous solubility for 2-(2-methoxyethoxy)pyridine derivatives. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and firsthand experience in preclinical drug development. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and explore the anticipated structure-solubility relationships (SSRs) for this important class of compounds.

The Strategic Imperative of Solubility in Drug Discovery

Aqueous solubility is a cornerstone of a viable drug candidate.[1] Poor solubility can precipitate a cascade of challenges, including unreliable in vitro assay results, diminished in vivo efficacy due to poor absorption, and complex formulation development.[1] The pyridine scaffold is a frequent flyer in medicinal chemistry, often incorporated to enhance the aqueous solubility and bioavailability of less soluble compounds.[2][3] The 2-(2-methoxyethoxy)pyridine core, with its ether linkage and terminal methoxy group, presents a unique interplay of hydrophilicity and lipophilicity that warrants careful characterization.

It is important to distinguish between two key types of solubility measurements that serve different purposes in the drug discovery pipeline:

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is an indispensable tool in the early stages for rapidly screening large numbers of compounds.

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, determined when a saturated solution is in equilibrium with its solid form. This is a more resource-intensive measurement and is typically reserved for lead candidates and later-stage development.

Understanding the Physicochemical Landscape of 2-(2-methoxyethoxy)pyridine Derivatives

The solubility of a 2-(2-methoxyethoxy)pyridine derivative is a multifactorial property governed by the interplay of the pyridine core, the 2-methoxyethoxy side chain, and any additional substituents.

The Pyridine Core: The nitrogen atom in the pyridine ring is a key contributor to its polarity and ability to act as a hydrogen bond acceptor. This inherent polarity makes pyridine miscible with water.[2][4]

The 2-methoxyethoxy Side Chain: Ether-containing side chains can have a variable impact on solubility. While the oxygen atoms can participate in hydrogen bonding with water, the alkyl portions are hydrophobic. The overall effect on solubility will depend on the balance of these characteristics and the conformation of the side chain.

Substituent Effects: The nature and position of other substituents on the pyridine ring will significantly modulate the overall physicochemical properties of the molecule, including its solubility. Electron-donating or -withdrawing groups, as well as lipophilic or hydrophilic moieties, will all play a role. For instance, the addition of -OMe, -OH, -C=O, and -NH2 groups to pyridine derivatives has been shown to influence their biological activity, which is often linked to solubility.[3][5]

Anticipated Structure-Solubility Relationships (SSR) for 2-(2-methoxyethoxy)pyridine Derivatives

| Structural Modification on Pyridine Ring | Predicted Impact on Aqueous Solubility | Rationale |

| Addition of polar, hydrogen-bonding groups (e.g., -OH, -NH2) | Increase | These groups will enhance interactions with water molecules through hydrogen bonding, thereby increasing solubility. |

| Addition of ionizable groups (e.g., -COOH, basic amines) | pH-dependent increase | At physiological pH, these groups will be ionized, leading to a significant increase in aqueous solubility. |

| Addition of small, polar, non-ionizable groups (e.g., -CN) | Modest Increase | The polar nature of the cyano group can lead to a slight improvement in solubility. |

| Addition of lipophilic groups (e.g., -alkyl, -aryl, -CF3) | Decrease | These groups increase the non-polar surface area of the molecule, leading to a reduction in aqueous solubility. |

| Extension of the ethoxy chain (e.g., to a tri- or tetra-ethylene glycol) | Increase | The additional ether oxygens provide more opportunities for hydrogen bonding with water, which is a common strategy to enhance solubility. |

Experimental Protocols for Solubility Determination

The following protocols are provided as robust starting points for determining the kinetic and thermodynamic solubility of novel 2-(2-methoxyethoxy)pyridine derivatives.

High-Throughput Kinetic Solubility Assay by Nephelometry

This method is ideal for early-stage screening of a large number of compounds.

Principle: The precipitation of a compound from an aqueous solution is detected by the scattering of a light beam. The concentration at which the compound precipitates is its kinetic solubility.

Workflow Diagram:

Caption: Workflow for the nephelometric kinetic solubility assay.

Step-by-Step Protocol:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of the 2-(2-methoxyethoxy)pyridine derivatives in 100% DMSO.

-

Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: In a separate 96-well plate, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate vigorously for 5 minutes and then incubate at room temperature for 2 hours.

-

Measurement: Read the plate on a nephelometer to measure the turbidity in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Causality Behind Experimental Choices:

-

DMSO as the co-solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.

-

PBS at pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility for potential drug candidates.

-

2-hour incubation: This time is generally sufficient for the precipitation of poorly soluble compounds to reach a detectable level in a kinetic assay format.

Thermodynamic Solubility Assay by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in a buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Workflow Diagram:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid 2-(2-methoxyethoxy)pyridine derivative (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. The presence of undissolved solid should be visually confirmed at the end of the incubation period.

-

Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the filtered supernatant by HPLC-UV and determine the concentration of the dissolved compound by comparing its peak area to the standard curve.

Causality Behind Experimental Choices:

-

Shake-flask method: This ensures intimate contact between the solid compound and the solvent, facilitating the establishment of equilibrium.

-

24-48 hour incubation: This extended period is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Filtration: This step is critical to separate the dissolved compound from any remaining solid particles, ensuring that only the soluble fraction is measured.

-

HPLC-UV quantification: This provides a sensitive and specific method for accurately determining the concentration of the dissolved compound.

Conclusion and Future Directions

The aqueous solubility of 2-(2-methoxyethoxy)pyridine derivatives is a critical parameter that must be carefully evaluated during the drug discovery process. While a comprehensive public database of solubility data for this specific class of compounds is not currently available, the principles of medicinal chemistry and the robust experimental protocols outlined in this guide provide a strong framework for researchers to generate this vital information.

By systematically applying these kinetic and thermodynamic solubility assays, and by correlating the results with the structural modifications of their compounds, researchers can build a valuable structure-solubility relationship database for their specific series of 2-(2-methoxyethoxy)pyridine derivatives. This will enable them to make more informed decisions in the lead optimization process, ultimately increasing the probability of developing a successful drug candidate.

References

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. Retrieved from [Link]

-

Rathod, C., & Patel, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Atmiya University. Retrieved from [Link]

-

Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1063–1066. Retrieved from [Link]

-

Scifinder. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

-

Gonzalez-Bobes, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

-

Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Retrieved from [Link]

-

Chen, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Retrieved from [Link]

-

De Witte, A. M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7247. Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

-

Gonzalez-Bobes, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from [Link]

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]

-

ResearchGate. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]

-

ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2021). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

Sources

- 1. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between Rabeprazole intermediates and 2-methoxyethoxy analogs

This guide provides an in-depth technical analysis of the structural, synthetic, and regulatory distinctions between the critical Rabeprazole intermediate 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide and its specific 2-methoxyethoxy analog.

Executive Summary

In the synthesis of Rabeprazole Sodium (a proton pump inhibitor), the formation of the pyridine intermediate is a Critical Process Parameter (CPP). The target intermediate, 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide , is synthesized via nucleophilic substitution using 3-methoxypropan-1-ol .

The 2-methoxyethoxy analog (often referred to as the "Ethyl Homolog" or "Methyl Cellosolve Impurity") arises if 2-methoxyethanol is used as a reagent or is present as a contaminant. This distinction is not merely structural; it represents a critical quality attribute (CQA) due to the significant toxicity difference between the reagents and the difficulty in separating the resulting homologous impurities.

Part 1: Structural & Synthetic Divergence

The core difference lies in the ether side chain attached to the C4 position of the pyridine ring. This variation stems from the specific alcohol reagent used in the nucleophilic aromatic substitution (

Chemical Structures[1]

| Feature | Rabeprazole Intermediate (Target) | 2-Methoxyethoxy Analog (Impurity/Analog) |

| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 4-(2-methoxyethoxy)-2,3-dimethylpyridine 1-oxide |

| Side Chain | 3-Methoxypropoxy ( | 2-Methoxyethoxy ( |

| Linker Length | Propyl (3 carbons) | Ethyl (2 carbons) |

| Starting Alcohol | 3-Methoxypropan-1-ol (CAS 1589-49-7) | 2-Methoxyethanol (Methyl Cellosolve, CAS 109-86-4) |

| Molecular Weight | ~211.26 g/mol | ~197.23 g/mol |

| LogP (Lipophilicity) | Higher (More lipophilic) | Lower (Less lipophilic) |

Synthetic Pathway & Point of Divergence

The synthesis typically begins with 4-chloro-2,3-dimethylpyridine N-oxide (or the nitro equivalent). The divergence occurs solely based on the nucleophile introduced.

Figure 1: Synthetic divergence illustrating how reagent selection dictates the formation of the target intermediate versus the 2-methoxyethoxy analog.

Part 2: Process Chemistry & Mechanism

The Nucleophilic Aromatic Substitution ( )

The reaction is an

Mechanism Explanation:

-

Activation: The N-oxide oxygen withdraws electron density from the ring, making the C4 position highly electrophilic.

-

Attack: The 3-methoxypropoxide anion attacks C4, forming a Meisenheimer complex (resonance-stabilized intermediate).

-

Elimination: The leaving group (

or

Why the Analog Forms: If 2-methoxyethanol is present (even as a trace solvent impurity in the 3-methoxypropanol), its alkoxide is sterically smaller and often more nucleophilic than the 3-methoxypropoxide. This leads to competitive inhibition and the formation of the 2-methoxyethoxy analog.

Critical Process Parameters (CPPs)

-

Reagent Purity: The purity of 3-methoxypropan-1-ol is the single most critical parameter. It must be free of 2-methoxyethanol.

-

Base Strength: Strong bases (NaH) promote rapid reaction but may increase side reactions. NaOH or KOH in phase-transfer conditions (PTC) are often preferred for selectivity.

-

Temperature: Higher temperatures favor the substitution but can lead to N-oxide deoxygenation.

Part 3: Regulatory & Toxicological Implications

The distinction between these two molecules is critical for regulatory compliance (ICH Q3C).

| Parameter | 3-Methoxypropan-1-ol (Target Reagent) | 2-Methoxyethanol (Analog Reagent) |

| Common Name | Propylene glycol methyl ether | Methyl Cellosolve |

| Toxicity Class | Lower toxicity profile | Class 2 Solvent (ICH Q3C) |

| Health Hazard | Irritant | Known Teratogen & Neurotoxin |

| Regulatory Limit | Standard organic volatile limits | Strictly limited (PDE: 0.5 mg/day) |

Impact: If the "2-methoxyethoxy analog" is found in the final Rabeprazole API, it implies the use of a Class 2 solvent or contaminated raw materials. This triggers a requirement for stringent residual solvent testing and potential batch rejection.

Part 4: Experimental Protocols

Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide (Target)

Note: This protocol is optimized for high purity to avoid analog formation.

Materials:

-

4-Chloro-2,3-dimethylpyridine N-oxide (10.0 g)

-

3-Methoxypropan-1-ol (6.5 g, ~1.1 eq) [High Purity Grade >99.5%]

-

Potassium Hydroxide (KOH) (4.0 g)

-

DMSO (50 mL) or Toluene (with PTC)

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a clean, dry reactor, charge DMSO and powdered KOH. Stir at 25°C for 15 minutes.

-

Addition: Slowly add 3-methoxypropan-1-ol dropwise. Causality: Pre-forming the alkoxide ensures rapid reaction upon addition of the substrate.

-

Substrate Addition: Add 4-chloro-2,3-dimethylpyridine N-oxide in portions, maintaining temperature

. Causality: Exothermic control prevents thermal decomposition of the N-oxide. -

Reaction: Heat to 50-60°C and stir for 3-5 hours. Monitor by TLC or HPLC.

-

Quench: Cool to 20°C and quench with water (100 mL).

-

Extraction: Extract with Chloroform or Dichloromethane (

). -

Drying/Concentration: Dry over

and concentrate under vacuum to yield the brown oil intermediate.

Self-Validating Check:

-

HPLC Analysis: The target peak should appear at RRT ~1.0. The 2-methoxyethoxy analog (if present) will elute slightly earlier (RRT ~0.9-0.95) due to lower lipophilicity (shorter alkyl chain).

Analytical Differentiation (HPLC)

To distinguish the target from the analog:

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).

-

Mobile Phase: Gradient of Phosphate Buffer (pH 7.0) : Acetonitrile.

-

Differentiation: The 2-methoxyethoxy analog is more polar than the target (ethyl vs. propyl chain). In reverse-phase chromatography, the analog will elute before the target Rabeprazole intermediate.

References

-

Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." Asian J. Pharm.[1] Res. 2011; 1(1): 13-16. Link

-

European Patent Office. "Process for preparation of Rabeprazole." EP1851212. Link

-

National Institutes of Health (PubMed). "Identification and characterization of potential impurities of rabeprazole sodium." J Pharm Biomed Anal. 2007.[2] Link

-

ICH Guidelines. "Impurities: Guideline for Residual Solvents Q3C(R8)." Link

-

Google Patents. "Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole." CN103664886A. Link

Sources

Methodological & Application

Application Note: Synthesis of Novel Proton Pump Inhibitor Analogs using 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine

[1]

Executive Summary & Scientific Context

This application note details the synthesis of structural analogs of proton pump inhibitors (PPIs) utilizing the specific intermediate 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (CAS: 1251123-11-1).[1][2]

Critical Pharmacophore Analysis: Standard marketed PPIs (e.g., Omeprazole, Rabeprazole, Lansoprazole) are chemically defined as 2-pyridylmethyl-sulfinyl-benzimidazoles .[1] The pyridine ring in these drugs is linked to the sulfoxide bridge via the 2-position . The intermediate specified in this protocol, 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine , features the reactive chloromethyl group at the 4-position .[1][2][3] Consequently, the resulting API (Active Pharmaceutical Ingredient) will be a 4-pyridylmethyl analog.[1]

While the 2-pyridyl linkage is critical for the acid-catalyzed rearrangement mechanism (forming the active sulfenamide that binds to the H+/K+-ATPase), 4-pyridyl analogs are vital for:

-

Structure-Activity Relationship (SAR) Studies: To define the steric and electronic boundaries of the pharmacophore.

-

Novel Mechanism Exploration: Investigating alternative binding modes or stability profiles.

-

Impurity Profiling: Synthesizing potential regioisomeric impurities found in trace amounts during bulk manufacturing.

This guide provides a robust, self-validating protocol for coupling this specific 4-chloromethyl pyridine with 2-mercaptobenzimidazole, followed by controlled oxidation to the sulfoxide.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis follows a convergent pathway typical of the PPI class, involving a nucleophilic substitution followed by a chemoselective oxidation.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the 4-pyridyl PPI analog. The critical control point is the oxidation step to prevent sulfone formation.[1]

Material Safety & Handling (Critical)

4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine acts as a potent alkylating agent.[1]

-

Hazards: Severe skin vesicant, lachrymator, and respiratory irritant.

-

Stability: Free base chloromethyl pyridines are unstable and prone to self-polymerization (forming distinct red/black tars).[1]

-

Storage: Store as the hydrochloride salt if possible. If using the free base, keep at -20°C under argon and use immediately.

-

Neutralization: Quench all glassware and spills with 5% aqueous ammonium hydroxide or dilute NaOH to destroy alkylating potential.

Experimental Protocols

Protocol A: Thioether Coupling (Sulfide Synthesis)

Objective: Covalent attachment of the pyridine moiety to the benzimidazole core via a thioether linkage.

Reagents:

-

4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (1.0 eq)[1][2][3]

-

2-Mercaptobenzimidazole (1.05 eq)[1]

-

Sodium Hydroxide (2.2 eq)[1]

-

Solvent: Ethanol (95%) or Methanol/Water (4:1)[1]

Step-by-Step Methodology:

-

Preparation of Thiolate: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 2-Mercaptobenzimidazole (1.05 eq) in Ethanol (10 vol). Add solid NaOH (2.2 eq) and stir at ambient temperature for 30 minutes until a clear solution forms (formation of sodium thiolate).

-

Addition of Electrophile: Dissolve 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the thiolate mixture over 20 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition.

-

-

Reaction: Heat the mixture to 50–60°C for 2–3 hours.

-

Monitor: TLC (SiO2, 5% MeOH in DCM).[1] The starting chloromethyl pyridine spot should disappear.

-

-

Workup:

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Pour the residue into ice-cold water (20 vol).

-

Stir vigorously. The sulfide product typically precipitates as a solid or heavy oil.

-

If Solid: Filter, wash with water, and dry in a vacuum oven at 40°C.

-

If Oil: Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.[1]

-

-

Validation: 1H NMR should show a singlet at ~4.4–4.6 ppm corresponding to the S-CH2-Pyridine protons.[1]

Protocol B: Chemoselective Oxidation (Sulfoxide Synthesis)

Objective: Controlled oxidation of the sulfide to the sulfoxide (the active PPI form) without over-oxidation to the sulfone.

Reagents:

-

Sulfide Intermediate (from Protocol A) (1.0 eq)[1]

-

m-Chloroperbenzoic acid (mCPBA) (0.95–1.0 eq, 70-75% purity)[1]

-

Base: NaHCO3 (2.0 eq)[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology:

-

Setup: Dissolve the Sulfide intermediate (1.0 eq) in DCM (15 vol). Cool the solution to -10°C to -5°C using an ice/salt bath.

-

Scientific Rationale: Low temperature is critical to differentiate the kinetic rates of Sulfide→Sulfoxide (fast) vs. Sulfoxide→Sulfone (slower).[1]

-

-

Oxidant Preparation: Dissolve mCPBA (0.95 eq) in DCM (10 vol).

-

Tip: Use slightly less than 1 equivalent to avoid over-oxidation. Unreacted sulfide is easier to remove than sulfone.

-

-

Addition: Add the mCPBA solution dropwise over 45–60 minutes, maintaining the internal temperature below 0°C .

-

Quenching: Once addition is complete, stir for an additional 30 minutes at 0°C. Quench by adding 10% aqueous Na2S2O3 (Sodium Thiosulfate) or 5% NaHCO3 solution.

-

Workup:

-

Purification: Recrystallization from Acetone/Hexane or Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Quantitative Data Summary

Expected Yields & Specifications:

| Parameter | Protocol A (Sulfide) | Protocol B (Sulfoxide) |

| Typical Yield | 85 – 92% | 70 – 80% |

| Appearance | Off-white solid / viscous oil | White to pale yellow powder |

| Purity (HPLC) | > 98% | > 99.5% (Target) |

| Sulfone Impurity | N/A | < 0.2% (Critical Control) |

| Moisture (KF) | < 0.5% | < 0.5% |

Analytical Validation & Troubleshooting

Self-Validating QC Checks:

-

TLC Differentiation:

-

NMR Diagnostic Shift:

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| High Sulfone Level (>1%) | Temperature too high during oxidation.[1] | Ensure T < 0°C. Add oxidant slower. |

| Low Yield (Coupling) | Hydrolysis of chloromethyl pyridine.[1][3] | Use anhydrous solvents.[4] Ensure base is fully dissolved before adding electrophile. |

| Red/Black Tar Formation | Polymerization of free base pyridine. | Use the hydrochloride salt of the pyridine or keep the solution dilute and cold.[4] |

| Product Decomposition | Acid sensitivity of PPIs. | Ensure final workup is slightly basic (pH 8-9).[1] Store product with a trace of inorganic base (e.g., NaOH) if stability is poor. |

References

-

Rabeprazole Synthesis Overview

-

Source: "An Efficient Synthesis of Rabeprazole Sodium."[5] Asian Journal of Pharmaceutical Research, 2011.

- Relevance: Describes the standard coupling and oxidation conditions for pyridine-benzimidazole systems.

-

-

Oxidation Methodology

-

Intermediate Characterization

-

General PPI Chemistry

- Source: "Proton Pump Inhibitors: An overview of the synthesis of the benzimidazole core." Organic Process Research & Development.

- Relevance: Provides context on the stability and handling of the sulfoxide moiety.

-

[1]

Sources

- 1. IPPI-DB compound 2350 detail [ippidb.pasteur.fr]

- 2. 193001-96-6|4-(Chloromethyl)-2-methoxypyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2 chloromethyl pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 5. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 6. tdcommons.org [tdcommons.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

Nucleophilic substitution protocols for chloromethyl pyridine derivatives

Application Note: High-Precision Nucleophilic Substitution Protocols for Chloromethyl Pyridine Derivatives

Executive Summary & Reactivity Profile

Chloromethyl pyridines (picolyl chlorides) are indispensable "linchpin" intermediates in medicinal chemistry, serving as the electrophilic partner to introduce the pyridyl-methyl motif found in proton pump inhibitors, antihistamines, and metallo-enzyme inhibitors.

However, their utility is often compromised by a deceptive instability. Unlike benzyl chloride, 2- and 4-(chloromethyl)pyridines possess a basic nitrogen atom capable of attacking the electrophilic methylene group of a neighboring molecule. This intermolecular self-alkylation triggers a rapid, exothermic polymerization, yielding a characteristic "red tar" (polypyridinium salts) that ruins yields and complicates purification.

The Golden Rule: Never store 2- or 4-(chloromethyl)pyridine as a neat free base. Always handle as the hydrochloride salt or generate the free base in situ at low temperatures.

Critical Handling: The "Red Tar" Prevention Protocol

The following decision tree illustrates the kinetic fate of chloromethyl pyridines and guides the selection of the correct handling method.

Figure 1: Decision matrix for handling chloromethyl pyridine salts to prevent self-polymerization.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of N-(2-pyridylmethyl)morpholine

Rationale: This protocol uses a heterogeneous base (K₂CO₃) in acetonitrile. The low solubility of the inorganic base ensures that the concentration of the reactive free base remains low throughout the reaction, suppressing self-polymerization (S_N2 intermolecular competition) while favoring the reaction with the secondary amine.

Materials:

-

2-(Chloromethyl)pyridine HCl: 1.64 g (10.0 mmol)

-

Morpholine: 1.05 g (12.0 mmol, 1.2 equiv)

-

Potassium Carbonate (anhydrous, powdered): 4.14 g (30.0 mmol, 3.0 equiv)

-

Acetonitrile (MeCN): 20 mL (0.5 M)

Step-by-Step:

-

Setup: Charge an oven-dried 100 mL round-bottom flask with K₂CO₃ and MeCN. Stir vigorously to create a fine suspension.

-

Nucleophile Addition: Add morpholine (1.2 equiv) to the suspension.

-

Electrophile Addition: Add 2-(chloromethyl)pyridine HCl solid in small portions over 5 minutes at room temperature. Note: Do not dissolve the HCl salt in solvent beforehand.

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Workup: Filter off the inorganic solids through a Celite pad. Rinse the pad with MeCN.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for use; if necessary, purify via bulb-to-bulb distillation or flash chromatography (DCM/MeOH/NH₄OH).

Protocol B: C-S Bond Formation (Thioether Synthesis)

Target: Synthesis of 2-(Phenylthiomethyl)pyridine

Rationale: Thiolates are highly nucleophilic but susceptible to oxidative dimerization (disulfide formation). Degassing is critical. We utilize a stronger base (NaH) or K₂CO₃ in DMF to ensure rapid kinetics that outcompete the degradation of the pyridine substrate.

Materials:

-

3-(Chloromethyl)pyridine HCl: 1.64 g (10.0 mmol)

-

Thiophenol: 1.21 g (11.0 mmol, 1.1 equiv)

-

Potassium Carbonate: 3.45 g (25.0 mmol, 2.5 equiv)

-

DMF (Anhydrous): 20 mL

Step-by-Step:

-

Preparation: Sparge DMF with nitrogen for 15 minutes to remove dissolved oxygen.

-

Thiolate Formation: To the DMF, add K₂CO₃ and thiophenol. Stir for 15 minutes at 0°C.

-

Addition: Add 3-(chloromethyl)pyridine HCl in one portion.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The reaction is usually instant due to the high nucleophilicity of the thiolate.

-

Quench: Pour the mixture into 100 mL of ice-water.

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with 5% LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.[1]

Protocol C: C-C Bond Formation (Malonate Alkylation)

Target: Synthesis of Diethyl 2-(2-pyridylmethyl)malonate

Rationale: The pKa of diethyl malonate (~13) requires an ethoxide base. To prevent the "red tar," the malonate anion is generated first, and the pyridine salt is added to this nucleophilic solution.

Materials:

-

4-(Chloromethyl)pyridine HCl: 1.64 g (10.0 mmol)

-

Diethyl malonate: 3.20 g (20.0 mmol, 2.0 equiv) Excess prevents dialkylation

-

Sodium ethoxide (21 wt% in EtOH): 8.16 g (25.0 mmol, 2.5 equiv)

-

Ethanol (absolute): 20 mL

Step-by-Step:

-

Enolate Gen: In a dry flask under N₂, add diethyl malonate to the NaOEt/EtOH solution at 0°C. Stir for 30 mins.

-

Addition: Add the 4-(chloromethyl)pyridine HCl as a solid in portions to the stirring enolate solution at 0°C.

-

Reflux: Heat the mixture to gentle reflux (78°C) for 3 hours.

-

Workup: Cool to RT. Evaporate most of the ethanol. Resuspend residue in water and neutralize to pH 7 with dilute HCl.

-

Extraction: Extract with DCM. The excess malonate can be removed by high-vacuum distillation.

Troubleshooting & Optimization Guide

| Symptom | Probable Cause | Corrective Action |

| Red/Black Tar in Flask | Polymerization of free base. | Use solid addition of HCl salt to buffered solution. Keep temp < 0°C during addition. |

| Low Yield (Amination) | Bis-alkylation of amine. | Increase amine equivalents to >2.0 or use secondary amines. |

| Disulfide Impurity (Thiolation) | Oxidation of thiol.[2] | Degas solvents thoroughly. Perform reaction under N₂ balloon. |

| Starting Material Remains | HCl salt not neutralized. | Ensure base stoichiometry accounts for the HCl in the starting material (Need +1 equiv base). |

Mechanistic Visualization

The following diagram details the competing pathways. The "Self-Quenching" pathway is the primary failure mode in these syntheses.

Figure 2: Kinetic competition between desired nucleophilic substitution and self-destructive polymerization.

Safety Profile

-

Vesicant Hazard: Chloromethyl pyridines are structural analogs of nitrogen mustards.[3] They are potent alkylating agents and blistering agents.

-

Inhalation: Dust from the HCl salt is extremely irritating to the respiratory tract. Always weigh in a fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or 10% aqueous sodium thiosulfate to quench the alkylating capability.

References

-

Ash, M. L., & Pews, R. G. (1981).[3] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[3][4][5] Journal of Heterocyclic Chemistry, 18(5), 939–940. Link

-

BenchChem. (2025).[6][7] Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Technical Library. Link

-

Fones, W. S. (1952).[8] Diethyl Ethylidenemalonate. Organic Syntheses, 32, 54. Link

-

Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Information. Merck KGaA. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23392, 2-(Chloromethyl)pyridine hydrochloride. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 4. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Procedure for coupling 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine with benzimidazoles

Application Note: High-Efficiency Coupling of 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine with Benzimidazoles

Executive Summary

This guide details the synthetic protocols for coupling 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (referred to herein as CMP-4 ) with benzimidazole scaffolds. This specific pyridine derivative is a structural isomer of the "prazole" class intermediates (which typically utilize the 2-chloromethyl isomer). Its coupling is critical for developing novel proton pump inhibitor (PPI) analogs, kinase inhibitors, and antiviral agents.[1]

Depending on the functionalization of the benzimidazole core, two distinct reaction pathways are dominant:

-

S-Alkylation (Thioether Formation): Coupling with 2-mercaptobenzimidazole to form sulfide-linked analogs (PPI precursors).

-

N-Alkylation (Nucleophilic Substitution): Direct attachment to the benzimidazole nitrogen to form N-substituted scaffolds.

Chemical Context & Handling

Critical Precursor Stability: Chloromethyl pyridines are highly reactive benzylic-like electrophiles. The free base of CMP-4 is thermally unstable and prone to self-polymerization (forming dark tars) upon storage.

-

Recommendation: Always store and handle CMP-4 as its Hydrochloride (HCl) salt .

-

In-Situ Neutralization: The protocols below are designed to use the stable HCl salt, neutralizing it in situ to liberate the reactive free base only at the moment of reaction.

Reaction Mechanism: Both pathways proceed via an S_N2 Nucleophilic Substitution . The electron-deficient pyridine ring enhances the electrophilicity of the chloromethyl group, making the reaction rapid but also susceptible to hydrolysis if wet solvents are used without phase transfer catalysts.

Protocol A: S-Alkylation (The "PPI-Analog" Route)

Target: Synthesis of 2-[({2-(2-methoxyethoxy)pyridin-4-yl}methyl)thio]-1H-benzimidazole.

This method mimics the industrial synthesis of Rabeprazole/Lansoprazole but adapts it for the 4-substituted pyridine isomer. It utilizes a biphasic or protic solvent system to favor the soft nucleophile (sulfur) over the hard nucleophile (nitrogen).

Reagents & Materials

-

Electrophile: CMP-4 Hydrochloride (1.0 equiv)

-

Nucleophile: 2-Mercaptobenzimidazole (1.05 equiv)

-

Base: Sodium Hydroxide (2.2 equiv) – Note: 1 eq to neutralize HCl salt, 1.1 eq to deprotonate thiol.[1]

-

Solvent: Ethanol (95%) or Methanol/Water (9:1)[1]

Step-by-Step Procedure

-

Nucleophile Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Mercaptobenzimidazole (1.05 equiv) in Ethanol (10 mL/g).

-

Add aqueous NaOH (2.2 equiv, 4M solution) dropwise.[1]

-

Stir at room temperature (20–25°C) for 15 minutes until a clear solution forms (formation of sodium thiolate).

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0–5°C (ice bath). Reason: Controls exotherm and prevents S- vs N-alkylation competition.

-

Add CMP-4 Hydrochloride (1.0 equiv) portion-wise as a solid over 10 minutes. Alternatively, dissolve CMP-4 HCl in a minimal amount of ethanol and add dropwise.

-

Allow the mixture to warm to room temperature naturally and stir for 2–4 hours.

-

-

Monitoring:

-

Work-up & Isolation:

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dilute the residue with Water and extract with Dichloromethane (DCM) or Ethyl Acetate .[2][5]

-

Wash the organic layer with water (2x) and brine (1x).[1]

-

Dry over anhydrous

, filter, and concentrate.[1] -

Purification: Recrystallize from Diethyl Ether/Hexane or Ethanol/Water. Flash chromatography is rarely needed if stoichiometry is precise.

-

Protocol B: N-Alkylation (Direct Scaffold Building)

Target: Synthesis of 1-[(2-(2-methoxyethoxy)pyridin-4-yl)methyl]-1H-benzimidazole.

This protocol uses Phase Transfer Catalysis (PTC) or anhydrous conditions to force alkylation at the benzimidazole nitrogen.

Reagents & Materials

-

Electrophile: CMP-4 Hydrochloride (1.0 equiv)

-

Nucleophile: 1H-Benzimidazole (1.1 equiv)

-

Base: Potassium Carbonate (

, anhydrous, 3.0 equiv) OR Cesium Carbonate (faster reaction).[1] -

Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein condition to accelerate reaction.

Step-by-Step Procedure

-

Deprotonation:

-

In a dry flask under Nitrogen/Argon, suspend 1H-Benzimidazole (1.1 equiv) and

(3.0 equiv) in anhydrous Acetonitrile (15 mL/g). -

Stir at 60°C for 30 minutes. Reason: Ensures deprotonation of the benzimidazole (pKa ~12.8).

-

-

Electrophile Addition:

-

Add CMP-4 Hydrochloride (1.0 equiv) and KI (0.1 equiv).

-

Note: The excess carbonate base will neutralize the HCl salt immediately.

-

-

Reaction:

-

Work-up:

Visualization: Reaction Workflows

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the benzimidazole substrate.

Optimization & Troubleshooting Guide

| Variable | Protocol A (S-Alkylation) | Protocol B (N-Alkylation) | Impact / Notes |

| Solvent | Ethanol, Methanol, Water/Acetone | DMF, Acetonitrile, THF | S-Alkylation requires protic solvents to solvate the thiolate. N-Alkylation requires polar aprotic solvents to enhance nucleophilicity. |

| Base | NaOH, KOH | Strong bases (NaH) in Protocol B can lead to bis-alkylation if the pyridine is in excess.[1] | |

| Temperature | 0°C | 60°C | High heat in Protocol A promotes S |

| Regioselectivity | Exclusive S-alkylation | N1 vs N3 Tautomers | If the benzimidazole has a substituent at position 5/6, Protocol B will yield a mixture of N1 and N3 isomers (typically 1:1 to 3:1 ratio). |

Safety & Handling

-

Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents and potential vesicants (blistering agents). Double-glove (Nitrile) and work strictly inside a fume hood.

-

Quenching: Quench all glassware and waste with a dilute ammonia or NaOH solution to destroy residual alkylating agent before disposal.

-

Acid Sensitivity: The product contains an acid-labile vinyl ether-like moiety (the pyridine-alkoxy system). Avoid strong acids during workup; keep pH > 7.

References

-

Synthesis of Rabeprazole Sulfide (Analogous Chemistry): Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." (2011).[3]

-

N-Alkylation Protocols: BenchChem Application Notes. "Application Notes and Protocols for N-Alkylation of Benzimidazoles." (2025).[9]

-

Benzimidazole Reactivity: Journal of Chemical and Pharmaceutical Research. "Synthesis of Novel Substituted 4-[2-pyridylmethoxy]..." (2015).

-

General Pyridine Coupling: Sigma-Aldrich Technical Bulletin. "Peptide Coupling Reagents Guide" (Relevant for base/solvent selection principles).

-

Chemical Properties: PubChem Compound Summary. "2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine" (Structural Analog Data).

Sources

- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianjpr.com [asianjpr.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimization of Nucleophilic Aromatic Substitution for the Synthesis of 2-(2-Methoxyethoxy)pyridine

Executive Summary

This Application Note details the synthetic protocols for 2-(2-methoxyethoxy)pyridine (CAS 13472-50-9), a critical intermediate in the synthesis of Werner syndrome helicase (WRN) inhibitors and various bioisosteres in medicinal chemistry.

While the etherification of 2-halopyridines is a standard transformation, the specific introduction of the ethylene glycol monomethyl ether chain presents unique process challenges, including hygroscopicity of the reagent, competitive hydrolysis, and purification difficulties due to high boiling points. This guide provides two validated routes:

-

Method A (High-Throughput/Lab Scale): Sodium Hydride (NaH) mediated substitution in DMF.

-

Method B (Process Scale/Green Chemistry): Phase Transfer Catalysis (PTC) using KOH/Toluene.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The 2-position of the pyridine ring is electronically activated by the nitrogen atom, which withdraws electron density via induction (-I) and resonance (-M), making the C-2 carbon susceptible to nucleophilic attack by the alkoxide.

Reaction Pathway (Graphviz DOT)

Figure 1: Mechanistic pathway for the SNAr displacement of chloride by 2-methoxyethoxide.

Experimental Protocols

Method A: NaH Mediated Synthesis (Lab Scale)

Best for: Small scale (<10g), rapid library synthesis, high yield.

Reagents:

-

2-Chloropyridine (1.0 equiv)[1]

-

2-Methoxyethanol (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.5 equiv)

-

DMF (Anhydrous) or THF

Protocol:

-

Apparatus Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Alkoxide Formation: Charge NaH (1.5 equiv) into the flask. Add anhydrous DMF (0.5 M concentration relative to substrate) via syringe. Cool to 0°C in an ice bath.

-

Nucleophile Addition: Add 2-methoxyethanol (1.2 equiv) dropwise over 15 minutes. Caution: H2 gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (sodium alkoxide) forms.

-

Substrate Addition: Add 2-chloropyridine (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

-

Reaction: Remove ice bath and warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60-80°C for 2-4 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine. Dry over Na2SO4 and concentrate.

Critical Control Point: DMF is difficult to remove. Extensive water washes are required, or use THF (reflux) to simplify workup.

Method B: Phase Transfer Catalysis (Process Scale)

Best for: Scale-up (>100g), safety (avoids NaH), cost reduction.

Reagents:

-

2-Chloropyridine (1.0 equiv)[1]

-

2-Methoxyethanol (1.5 equiv)

-

KOH (Powdered, 4.0 equiv)

-

TBAB (Tetrabutylammonium bromide) (0.05 equiv - 5 mol%)

Protocol:

-

Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge Toluene (4 vol), 2-methoxyethanol, and 2-chloropyridine.

-

Catalyst Addition: Add TBAB and powdered KOH.

-

Reaction: Heat the heterogeneous mixture to 90-100°C (Toluene reflux is ~110°C) for 6-12 hours. Vigorous stirring is essential to maximize surface area between the solid base and organic phase.

-

Filtration: Cool to room temperature. Filter off the inorganic salts (KCl, excess KOH). Wash the cake with Toluene.

-

Purification: The filtrate contains the product and excess alcohol. Concentrate under reduced pressure.

Purification & Characterization

Due to the high boiling point of the glycol ether side chain, the product has a high boiling point (est. >220°C at atm).

| Method | Applicability | Notes |

| Vacuum Distillation | High Purity (>98%) | Required for Method B. Collect fraction at ~120-130°C @ 1-2 mmHg (estimated). |

| Column Chromatography | Lab Scale | SiO2; Elute with 10-30% EtOAc in Hexanes. UV active (Pyridine). |

| Acid/Base Extraction | Crude Cleanup | Dissolve crude in 1M HCl (product goes to aq), wash with ether (removes non-basic impurities), basify aq layer, extract with DCM. |

Analytical Data (Expected):

-

1H NMR (400 MHz, CDCl3): δ 8.15 (dd, 1H), 7.55 (td, 1H), 6.85 (m, 1H), 6.75 (d, 1H), 4.45 (t, 2H, -OCH 2-), 3.75 (t, 2H, -CH 2OMe), 3.40 (s, 3H, -OCH 3).

-

Mass Spec: [M+H]+ = 154.08.

Condition Screening & Decision Matrix

Use the following flowchart to select the appropriate synthetic route based on your constraints.

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

-

General SNAr Mechanism on Pyridines

-

Specific Synthesis of 2-Alkoxypyridines (Patent)

-

Application in WRN Inhibitors (Intermediate Usage)

-

Phase Transfer Catalysis Context

Sources

- 1. JP3046137B2 - Preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 2. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 6. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 7. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: Functionalization of Pyridine Rings via Chloromethyl Linkers

Abstract

The chloromethyl pyridine moiety serves as a critical electrophilic scaffold in the synthesis of proton-pump inhibitors (e.g., substituted benzimidazoles), antihistamines, and novel agrochemicals. However, its utility is frequently compromised by its inherent instability in the free-base form, which leads to rapid polymerization (tar formation). This guide outlines a robust, self-validating protocol for the synthesis, storage, and subsequent functionalization of chloromethyl pyridines. By utilizing the hydrochloride salt as a stable storage form and employing in situ neutralization strategies, researchers can achieve high-yield nucleophilic substitutions while suppressing self-quaternization pathways.

The Stability Paradox: Mechanism of Failure

The primary challenge in handling 2- and 4-(chloromethyl)pyridines is their propensity for self-quaternization . Unlike benzyl chloride, where the aromatic ring is relatively inert, the pyridine nitrogen is a competent nucleophile.

In the free-base form, the nitrogen lone pair of one molecule attacks the electrophilic methylene carbon of a neighboring molecule. This intermolecular

Mechanism Visualization

The following diagram illustrates the competing pathways: the destructive self-quaternization (Red) versus the desired functionalization (Green).

Figure 1: The Kinetic Competition. The free base must be intercepted by the target nucleophile faster than it reacts with itself.

Synthesis of the Scaffold (Protocol A)

Objective: Convert 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride.

Critical Control Point: The product must be isolated as the HCl salt . The protonated nitrogen (

Materials

-

Precursor: 2-Pyridinemethanol (1.0 eq)

-

Reagent: Thionyl Chloride (

, 1.2 – 1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Safety:

releases

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a stir bar, addition funnel, and an acid gas trap (NaOH scrubber).

-

Solvation: Dissolve 2-pyridinemethanol (10 g, 91.6 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Chlorination: Add

(10 mL, 137 mmol) dropwise over 30 minutes.-

Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent decomposition.

-

-

Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Aliquot 50 µL into methanol (creates methyl ether) and check via TLC or LCMS.

-

-

Workup (Crystallization):

-

Concentrate the mixture under reduced pressure to remove excess

and solvent. -

Do not neutralize.

-

Triturate the resulting solid with cold diethyl ether or acetone.

-

Filter the white/off-white solid under a blanket of

.

-

-

Storage: Store the hydrochloride salt in a desiccator at -20°C. Stable for >12 months.

Functionalization Strategies (Protocol B)

Objective: Coupling the chloromethyl linker with amines, thiols, or alcohols.

Strategy: In Situ Neutralization. We generate the unstable free base only in the presence of the nucleophile, ensuring the cross-coupling reaction rate (

Experimental Workflow

The following diagram details the decision logic for the coupling phase.

Figure 2: Strategic workflow for nucleophilic substitution preventing free-base accumulation.

Protocol: Amination (Example with Secondary Amine)

-

Preparation: Suspend 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Nucleophile Addition: Add the secondary amine (1.0 eq) to the suspension.

-

Controlled Neutralization:

-

Cool the mixture to 0°C.

-

Add Diisopropylethylamine (DIPEA, 2.2 eq) dropwise.

-

Mechanistic Insight: The first equivalent of DIPEA neutralizes the HCl salt of the pyridine. The second equivalent scavenges the HCl generated during the substitution. Adding it slowly keeps the concentration of the free pyridine base low relative to the nucleophile.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove salts) and brine. Dry over

Troubleshooting & Optimization Data

Solvent Compatibility Table

The choice of solvent significantly impacts the ratio of substitution vs. polymerization.

| Solvent | Polarity | Reaction Rate | Risk of Polymerization | Recommendation |

| DMF | High | Fast | Moderate | Preferred for sluggish nucleophiles. |

| MeCN | Medium | Moderate | Low | Best Balance for general synthesis. |

| DCM | Low | Slow | High | Avoid if possible; high local concentrations promote tars. |

| Ethanol | High | Fast | N/A | Do Not Use (Solvolysis competes to form ethyl ether). |

Common Failure Modes

-

Black Tar Formation:

-

Cause: Free base was isolated or allowed to sit in solution without a nucleophile.

-

Fix: Use the HCl salt directly; ensure nucleophile is present before adding base.

-

-

Low Yield:

-

Cause: Hydrolysis due to wet solvents (forming pyridylmethanol).

-

Fix: Use anhydrous solvents and flame-dried glassware.[4]

-

References

-

Synthesis of 2-(Chloromethyl)

- Source: ChemicalBook / P

-

Protocol Validation: Reaction of 2-pyridinemethanol with thionyl chloride at 0°C to reflux.[5]

-

Stability and Storage of Chloromethyl Pyridines

-

Source: BenchChem Technical Guide.[3]

- Key Insight: Stability of hydrochloride salt vs.

-

-

Nucleophilic Substitution Protocols (

):- Source: BenchChem Application Note (Reactivity of Chloromethyl Group).

- Key Insight: Mechanism of backside attack and competition with polymeriz

-

Safety Data & Handling (Vesicant Properties)

- Source: Santa Cruz Biotechnology (SCBT) MSDS.

- Key Insight: Skin corrosion/irritation warnings for chloromethyl pyridines.

-

General Reactivity of Pyridine Derivatives

- Source: Sigma-Aldrich Product Liter

- Context: Use in alkyl

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine during storage

Executive Summary

4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine is a highly reactive electrophile commonly used as a building block in the synthesis of proton pump inhibitors (PPIs) and other bioactive heterocycles. Its structural features—specifically the electron-donating 2-alkoxy substituent combined with the 4-chloromethyl group—create a "push-pull" electronic environment that renders the molecule exceptionally sensitive to hydrolytic degradation and autocatalytic polymerization .

This guide provides a self-validating system for storage and handling, ensuring structural integrity is maintained from receipt to reaction.

Module 1: Critical Storage Parameters (The "Why" and "How")

Q1: Why is this specific molecule so unstable compared to simple chloromethyl pyridines?

A: The instability arises from the electronic synergy between the 2-methoxyethoxy group and the chloromethyl moiety.

-

Resonance Stabilization (The "Push"): The oxygen atom at the 2-position donates electron density into the pyridine ring via resonance. This increases electron density at the 4-position (para-like), stabilizing the carbocation intermediate that forms if the chloride leaves.

-

Leaving Group Lability (The "Pull"): Because the potential carbocation is stabilized, the C-Cl bond is weaker and more prone to spontaneous heterolysis (SN1 mechanism) in the presence of even trace moisture.

-

Autocatalysis: If stored as a free base, the pyridine nitrogen is sufficiently nucleophilic to attack the chloromethyl group of a neighboring molecule, leading to rapid dimerization or polymerization (often observed as the material turning into a sticky yellow/orange gum).

Q2: What are the mandatory storage specifications?

To prevent the degradation pathways described above, you must adhere to the following "Triple-Barrier" storage protocol:

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of SN1 hydrolysis and dimerization rates. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/oil. |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass prevents photolytic radical degradation. Secondary sealing prevents moisture ingress. |

| Physical Form | Hydrochloride Salt (Preferred) | Protonating the pyridine nitrogen (HCl salt) deactivates it as a nucleophile, preventing polymerization and significantly increasing shelf life. |

Module 2: Degradation Pathways & Visualization

Figure 1: Mechanistic Pathways of Degradation This diagram illustrates the two primary failure modes: Hydrolysis (reaction with water) and Self-Quaternization (reaction with itself).

Caption: Figure 1. The 2-alkoxy group stabilizes the carbocation, accelerating hydrolysis. In free base form, the nitrogen attacks the electrophilic CH2-Cl, causing polymerization.

Module 3: Troubleshooting & Handling (FAQs)

Q3: The material has arrived as a sticky yellow oil, but the CoA says it is a white solid. Is it usable?

A: Likely No.

-

Diagnosis: The transition from a white crystalline solid (typical for high-purity salts or purified free bases) to a yellow sticky oil usually indicates partial polymerization or hydrolysis . The yellow color comes from the conjugated pi-systems formed during complex degradation.

-

Action: Perform a proton NMR immediately.

-

Check: Look for the diagnostic shift of the methylene protons (-CH2-Cl vs -CH2-OH). The -CH2-Cl typically appears around 4.4–4.6 ppm , while the hydrolyzed -CH2-OH shifts upfield to 4.6–4.8 ppm (solvent dependent) or shows distinct broadening.

-

Decision: If purity is <90%, recrystallization is difficult due to the "oiling out" nature of these impurities. Use in non-critical crude steps only, or discard.

-

Q4: How do I handle weighing and transfer without a glovebox?

A: If a glovebox is unavailable, use the "Cold-Trap" Technique :

-

Equilibrate: Allow the sealed container to warm to room temperature in a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation on the solid.

-

Flow: Weigh under a localized blanket of Nitrogen (using an inverted funnel connected to a gas line).

-

Speed: Dissolve the material immediately in the reaction solvent. Do not leave the solid weighing boat sitting on the bench.

-

Tip: If the reaction solvent is anhydrous (e.g., DCM, THF), dissolving it immediately "locks" the material in a dry environment.

-

Q5: Can I convert the Free Base to the HCl salt for better storage?

A: Yes, and this is recommended.

-

Protocol:

-

Dissolve the free base in anhydrous diethyl ether or dichloromethane (DCM) under inert gas.

-

Cool to 0°C.

-

Dropwise add 1.0–1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) .

-

The hydrochloride salt should precipitate immediately as a white solid.

-

Filter under inert atmosphere (Schlenk filtration) or centrifuge.

-

Dry under high vacuum to remove traces of HCl/solvent.

-

Store at -20°C.

-

Module 4: Quality Control & Validation

Figure 2: QC Decision Tree Follow this workflow to validate material integrity before committing to expensive synthesis steps.

Caption: Figure 2. QC workflow emphasizing visual inspection and NMR validation of the benzylic methylene signal.

References

-

BenchChem. (2025). Reactivity of the chloromethyl group in pyridine derivatives. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved from

-

National Institutes of Health (NIH). (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride. PubMed. Retrieved from

-

Google Patents. (2014). WO2014145040A1 - Substituted aldehyde compounds and methods for their use. Retrieved from

Technical Support Center: Navigating the Stability of 2-Methoxyethoxy Pyridine Derivatives

Welcome to the technical support center for 2-methoxyethoxy pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered during experimental workflows. By understanding the inherent reactivity of the 2-alkoxypyridine scaffold, you can ensure the integrity of your molecules and the reliability of your results.

Troubleshooting Guide: Real-Time Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the chemical reasoning behind them.

Question 1: I'm observing significant degradation of my 2-methoxyethoxy pyridine derivative during aqueous work-up or purification (e.g., HPLC with acidic mobile phase). What is the likely cause and how can I mitigate this?

Answer:

The primary suspect in this scenario is acid-catalyzed hydrolysis of the 2-methoxyethoxy group. The ether linkage at the C-2 position of the pyridine ring is susceptible to cleavage under acidic conditions, leading to the formation of 2-hydroxypyridine and 2-methoxyethanol. The pyridine nitrogen can be protonated, which further activates the ring towards nucleophilic attack by water.

Underlying Mechanism: The ether at the 2-position of a pyridine ring is prone to hydrolysis, a reaction that can be catalyzed by acid.[1] This process likely involves protonation of the pyridine nitrogen, which enhances the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack by water. The subsequent cleavage of the C-O bond results in the formation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) and the corresponding alcohol.

Immediate Mitigation Strategies:

-

Neutralize or Basify Solutions: During aqueous work-ups, ensure the pH is maintained at neutral or slightly basic conditions (pH 7-9) to prevent acid-catalyzed hydrolysis.

-

Modify HPLC Conditions:

-

Switch to a mobile phase with a higher pH (e.g., using a phosphate or bicarbonate buffer system).

-

Employ a shorter analysis time to minimize the compound's exposure to acidic conditions.

-

Consider using a less acidic modifier if compatible with your separation needs.

-

-

Temperature Control: Perform all aqueous procedures at reduced temperatures (0-5 °C) to decrease the rate of hydrolysis.

Experimental Protocol: pH Adjustment During Work-up

-

Following your reaction, quench the reaction mixture with a suitable reagent.

-

Before extraction, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) dropwise while monitoring the pH with a calibrated pH meter or pH paper.

-

Adjust the pH to a range of 7.5-8.5.

-

Proceed with the extraction using an appropriate organic solvent.

-

Wash the organic layer with brine to remove excess water and inorganic salts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Logical Workflow for Troubleshooting Hydrolytic Instability

Caption: Troubleshooting workflow for hydrolytic degradation.

Question 2: My compound shows increasing impurity levels upon storage, even when protected from light. What oxidative degradation pathways should I consider?

Answer:

Even in the absence of light, oxidative degradation can occur, especially if the compound is exposed to air (oxygen). For 2-methoxyethoxy pyridine derivatives, two primary sites are susceptible to oxidation:

-

Pyridine Ring Oxidation: The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature.[2] However, under certain conditions, particularly in the presence of trace metal catalysts or peroxides, oxidation can occur.

-

Ether Linkage Oxidation: The ether linkages in the methoxyethoxy substituent are prone to oxidation, which can lead to the formation of hydroperoxides and subsequent degradation products.

Potential Degradation Products:

-

Pyridine N-oxides: Oxidation of the pyridine nitrogen is a common pathway for pyridine derivatives.

-

Hydroxylated Pyridines: Oxidative attack on the pyridine ring can introduce hydroxyl groups.

-